molecular formula C₁₃H₁₆O₇ B1140894 o-Cresol beta-D-Glucuronide CAS No. 111897-99-5

o-Cresol beta-D-Glucuronide

Cat. No. B1140894
CAS RN: 111897-99-5
M. Wt: 284.26
InChI Key:
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Description

O-Cresol beta-D-Glucuronide (OCBG) is a metabolite of o-Cresol . It is found naturally in many plant species . It has a molecular weight of 284.26 and a molecular formula of C13H16O7 .


Synthesis Analysis

A direct synthesis of o-, m-, and p-cresyl β-D-glucuronides from methyl 1,2,3,4 tetra-O-acetyl-β-d-glucuronate and the respective cresol employing trimethylsilyltriflate as promoter has been presented . The protected intermediates were hydrolysed using aqueous sodium carbonate to yield the cresyl β-glucuronides .


Molecular Structure Analysis

The molecular structure of o-Cresol beta-D-Glucuronide is C13H16O7 . For more detailed structural analysis, crystallographic studies may be required.


Chemical Reactions Analysis

O-Cresol beta-D-Glucuronide is believed to act as a substrate for the enzyme glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to a substrate molecule . This reaction is part of the glucuronidation process, a major pathway for the detoxification and elimination of xenobiotics .

Scientific Research Applications

Cancer Research

Recent studies have investigated the role of glucuronide conjugates like o-Cresol |A-D-Glucuronide in cancer research. They may influence the behavior of cancer cells, including their proliferation and response to chemotherapy, making them a subject of interest for developing novel anticancer strategies .

Future Directions

Future research could focus on the role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development . Inhibiting gmGUS activity has been shown to affect drug disposition, resulting in reduced toxicity in the G.I. tract and enhanced efficacy systemically . This suggests that manipulating gmGUS activity could be effective in preventing/treating local or systemic diseases .

properties

IUPAC Name

(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c1-6-4-2-3-5-7(6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10-,11?,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSZSICMSBXXRN-YWNZWZMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Cresol |A-D-Glucuronide

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